Norquetiapine

Catalog No.
S643016
CAS No.
5747-48-8
M.F
C17H17N3S
M. Wt
295.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norquetiapine

CAS Number

5747-48-8

Product Name

Norquetiapine

IUPAC Name

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2

InChI Key

JLOAJISUHPIQOX-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Synonyms

11-(1-piperazinyl)dibenzo(b,f)(1,4)thiazepine

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Potential Antidepressant and Anxiolytic Effects

Studies suggest that norquetiapine may have specific antidepressant and anxiolytic (anxiety-reducing) properties. Compared to quetiapine, norquetiapine has:

  • Higher affinity for the serotonin 1A (5-HT1A) receptor: This receptor is implicated in mood regulation and activation is linked to antidepressant effects [].
  • Similar activity to established antidepressants at the norepinephrine transporter (NET): This transporter regulates norepinephrine levels in the brain, and its inhibition is associated with antidepressant action [].

Preclinical studies in animals have shown that norquetiapine exhibits antidepressant-like effects in behavioral tests []. Additionally, some clinical studies have observed a correlation between norquetiapine plasma concentrations and improvement in depressive and anxious symptoms in patients treated with quetiapine, particularly for bipolar depression []. However, more research is needed to confirm these findings and fully understand the role of norquetiapine in the treatment of mood disorders.

Other Potential Applications

Norquetiapine may also have potential applications beyond mood disorders.

  • Delirium: Quetiapine is sometimes used to manage delirium, a state of confusion and decreased awareness. However, norquetiapine's anticholinergic effects, which can worsen delirium symptoms, raise concerns about its safety in this context [].
  • Insomnia: Norquetiapine's antagonism of the 5-HT2A receptor may contribute to the sedative effects of quetiapine, suggesting a potential role for norquetiapine in treating insomnia. However, more research is required to explore this possibility [].

Norquetiapine, also known as N-desalkylquetiapine, is a significant active metabolite of the atypical antipsychotic drug quetiapine. It is primarily formed through the metabolic activity of the cytochrome P450 isoform CYP3A4 in the liver. Norquetiapine possesses distinct pharmacological properties that differentiate it from its parent compound, quetiapine, contributing to its therapeutic efficacy, particularly in treating mood disorders such as depression and anxiety .

Norquetiapine is believed to contribute to the therapeutic effects of quetiapine. Research suggests it interacts with various neurotransmitter systems in the brain, including serotonin and norepinephrine, potentially influencing mood and behavior []. However, the precise mechanism of action is still being elucidated [].

The formation of norquetiapine from quetiapine involves a demethylation reaction catalyzed by the CYP3A4 enzyme. This metabolic pathway is crucial for converting quetiapine into its more pharmacologically active form. The chemical structure of norquetiapine allows it to interact with various neurotransmitter receptors, enhancing its therapeutic effects compared to quetiapine alone .

Norquetiapine exhibits a diverse range of biological activities:

  • Norepinephrine Transporter Inhibition: It selectively inhibits the norepinephrine transporter (NET), which is significant for its antidepressant effects .
  • Serotonin Receptor Interaction: Norquetiapine acts as an antagonist at serotonin receptors, particularly 5-HT2A and 5-HT2C, which may enhance its antidepressant-like activity .
  • hERG Channel Interaction: It has been shown to inhibit hERG potassium channels, which can influence cardiac repolarization and potentially lead to side effects related to heart rhythm .

The synthesis of norquetiapine occurs primarily through the metabolic pathway of quetiapine. The process involves:

  • Administration of Quetiapine: Upon ingestion, quetiapine is metabolized in the liver.
  • Cytochrome P450 Activity: The CYP3A4 enzyme catalyzes the demethylation reaction, resulting in the formation of norquetiapine.
  • Elimination Half-Life: Norquetiapine has a longer elimination half-life (9–12 hours) than quetiapine (6–7 hours), providing sustained pharmacological effects .

Norquetiapine is primarily utilized in:

  • Treatment of Depression: Due to its potent inhibition of norepinephrine transporters and antagonistic effects on serotonin receptors, norquetiapine is effective in managing depressive symptoms.
  • Anxiolytic Effects: Its pharmacological profile suggests potential benefits in treating anxiety disorders .
  • Adjunct Therapy: It may be used alongside other antidepressants to enhance therapeutic outcomes in resistant cases .

Research indicates that norquetiapine interacts with various pharmacological targets:

  • Receptor Binding Studies: Norquetiapine demonstrates high affinity for serotonin receptors and moderate affinity for dopamine receptors, contributing to its effectiveness in mood regulation .
  • Drug Interactions: Co-administration with other medications metabolized by CYP3A4 can alter norquetiapine levels, necessitating careful monitoring .

Norquetiapine shares structural and functional similarities with several other compounds. Below are comparisons highlighting its uniqueness:

CompoundClassMechanism of ActionUnique Features
QuetiapineAtypical AntipsychoticDopamine and serotonin receptor antagonistParent compound; less potent than norquetiapine
ClozapineAtypical AntipsychoticMulti-receptor antagonistEffective for treatment-resistant schizophrenia
OlanzapineAtypical AntipsychoticDopamine and serotonin receptor antagonistLower risk of extrapyramidal symptoms
DesipramineTricyclic AntidepressantNorepinephrine reuptake inhibitorMore traditional antidepressant; different side effect profile

Norquetiapine stands out due to its unique mechanism involving both norepinephrine transporter inhibition and specific serotonin receptor antagonism, making it particularly effective for mood disorders compared to other similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

295.11431873 g/mol

Monoisotopic Mass

295.11431873 g/mol

Heavy Atom Count

21

UNII

V3H1ZVV9S6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5747-48-8

Wikipedia

Norquetiapine

Dates

Modify: 2023-08-15

Explore Compound Types